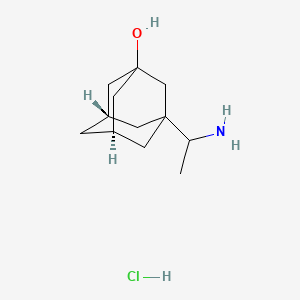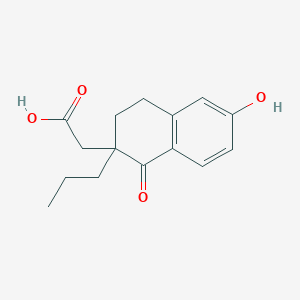
Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is a chemical compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to carbon atoms. The unique properties of fluorine, such as its high electronegativity and small atomic radius, impart distinctive characteristics to organofluorine compounds, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine typically involves the reaction of a suitable amine precursor with a pentafluoroethylsulfanyl reagent. One common method involves the nucleophilic substitution reaction where the amine group attacks the electrophilic carbon of the pentafluoroethylsulfanyl compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine
- Methyl-(2-difluoromethylsulfanyl-ethyl)-amine
- Methyl-(2-chloromethylsulfanyl-ethyl)-amine
Uniqueness
Methyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is unique due to the presence of five fluorine atoms in the pentafluoroethylsulfanyl group. This high degree of fluorination imparts exceptional chemical stability and resistance to metabolic degradation, making it particularly valuable in applications where durability and longevity are essential.
Propiedades
Fórmula molecular |
C5H8F5NS |
|---|---|
Peso molecular |
209.18 g/mol |
Nombre IUPAC |
N-methyl-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C5H8F5NS/c1-11-2-3-12-5(9,10)4(6,7)8/h11H,2-3H2,1H3 |
Clave InChI |
HDFULCBGTAEWAV-UHFFFAOYSA-N |
SMILES canónico |
CNCCSC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


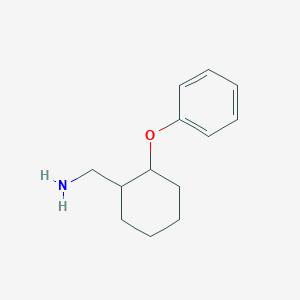
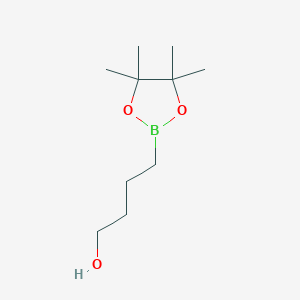
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
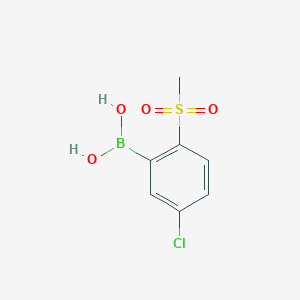
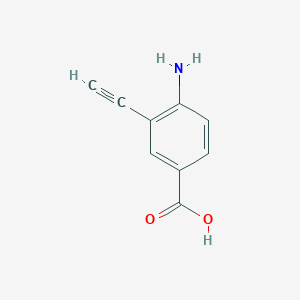

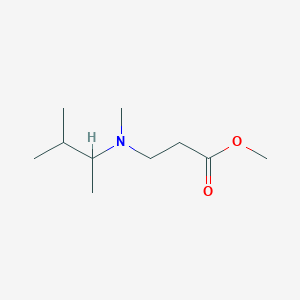
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

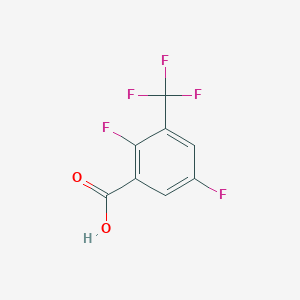
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
